3-Cyclopentene-1-carboxylicacid,2-amino-,(1R,2S)-rel-(9CI)
3-Cyclopentene-1-carboxylicacid,2-amino-,(1R,2S)-rel-(9CI)
Brand Name:
Vulcanchem
CAS No.:
138039-48-2
VCID:
VC0150627
InChI:
InChI=1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1,3-5H,2,7H2,(H,8,9)/t4-,5+/m1/s1
SMILES:
C1C=CC(C1C(=O)O)N
Molecular Formula:
C6H9NO2
Molecular Weight:
127.14 g/mol
3-Cyclopentene-1-carboxylicacid,2-amino-,(1R,2S)-rel-(9CI)
CAS No.: 138039-48-2
Main Products
VCID: VC0150627
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
CAS No. | 138039-48-2 |
---|---|
Product Name | 3-Cyclopentene-1-carboxylicacid,2-amino-,(1R,2S)-rel-(9CI) |
Molecular Formula | C6H9NO2 |
Molecular Weight | 127.14 g/mol |
IUPAC Name | (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid |
Standard InChI | InChI=1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1,3-5H,2,7H2,(H,8,9)/t4-,5+/m1/s1 |
Standard InChIKey | NLCBWTXCWRLPIR-UHNVWZDZSA-N |
Isomeric SMILES | C1C=C[C@@H]([C@@H]1C(=O)O)N |
SMILES | C1C=CC(C1C(=O)O)N |
Canonical SMILES | C1C=CC(C1C(=O)O)N |
Synonyms | 3-Cyclopentene-1-carboxylicacid,2-amino-,(1R,2S)-rel-(9CI) |
PubChem Compound | 5275638 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume